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Compound of Interest

Compound Name: [Met5]-Enkephalin, amide TFA

Cat. No.: B10775154

An In-Depth Technical Guide on the Function of [Met5]-Enkephalin Amide
Executive Summary

[Met5]-Enkephalin amide is a modified endogenous opioid pentapeptide, with the amino acid
sequence Tyr-Gly-Gly-Phe-Met-NH2. As a derivative of the naturally occurring [Met5]-
Enkephalin, its C-terminal amidation provides increased resistance to enzymatic degradation,
enhancing its stability and duration of action. This peptide primarily functions as an agonist at
opioid receptors, exhibiting a strong preference for the d-opioid receptor (DOR) and, to a lesser
extent, the p-opioid receptor (MOR).[1][2] Its interaction with these G-protein coupled receptors
initiates a cascade of intracellular signaling events, leading to a variety of physiological effects,
most notably neuromodulation and analgesia.[1][3] Beyond its classical opioid actions, [Met5]-
Enkephalin and its amidated form are also identified as ligands for the putative -opioid
receptor, also known as the Opioid Growth Factor Receptor (OGFR), implicating them in the
regulation of cell growth and tissue renewal.[2][4][5] This guide provides a detailed overview of
its receptor interaction profile, signal transduction mechanisms, physiological functions, and the
experimental protocols used for its characterization.

Receptor Interaction Profile

[Met5]-Enkephalin amide exerts its effects by binding to and activating specific opioid
receptors. It is a potent agonist at the d-opioid receptor and also interacts with p-opioid
receptors.[1][2] The enkephalins are generally considered the primary endogenous ligands for
the &-opioid receptor due to their high potency and selectivity.[2][5] The peptide's affinity for
these receptors can be quantified through competitive binding assays, and its functional
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potency is determined by measuring its ability to elicit a biological response, such as G-protein
activation or inhibition of neurotransmitter release.

Data Presentation

The following table summarizes key quantitative data regarding the interaction of [Met5]-
Enkephalin amide and related compounds with opioid receptors.
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Table 1: Receptor Binding and Functional Potency of [Met5]-Enkephalin Amide and Analogs.

Signal Transduction Pathways

The activation of opioid receptors by [Met5]-Enkephalin amide initiates intracellular signaling
cascades primarily through the heterotrimeric G-protein pathway.[10]

G-Protein Dependent Signaling

Upon binding, [Met5]-Enkephalin amide induces a conformational change in the DOR or MOR,
promoting the exchange of GDP for GTP on the a-subunit of an associated inhibitory G-protein
(Gai/0).[10][11] This activation leads to the dissociation of the Gai/o-GTP subunit from the Gy
dimer. Both components then modulate downstream effectors:

« Inhibition of Adenylyl Cyclase: The activated Gai/o subunit directly inhibits the enzyme
adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP
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(CAMP).[11][12] This reduction in cCAMP levels subsequently decreases the activity of protein
kinase A (PKA).

e Modulation of lon Channels: The Gy subunit directly interacts with and modulates ion
channels. It promotes the opening of G-protein-coupled inwardly rectifying potassium (GIRK)
channels, leading to potassium efflux and hyperpolarization of the cell membrane.[11]
Concurrently, it inhibits the opening of voltage-gated calcium channels (VGCCs), reducing
calcium influx.[11] The combined effect of hyperpolarization and reduced calcium entry
decreases neuronal excitability and inhibits the release of neurotransmitters.[3]
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Caption: Canonical Gi/o-protein signaling pathway activated by [Met5]-Enkephalin amide.

Other Signaling Cascades

Beyond the classical G-protein pathway, opioid receptor activation can trigger other signaling
cascades implicated in cell survival, plasticity, and cardioprotection.[13][14]
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o PI3K/Akt Pathway: Agonist binding to p-opioid receptors can stimulate a phosphoinositide 3-
kinase (PI3K)-dependent pathway, leading to the activation of the protein kinase Akt, which is
involved in promoting cell survival.[13]

 MAPK/ERK Pathway: Opioid agonists can also activate the mitogen-activated protein kinase
(MAPK) pathway, specifically ERK1/2.[10][14] This activation can be mediated through
various mechanisms, including Gy subunits or transactivation of receptor tyrosine kinases
like the Epidermal Growth Factor Receptor (EGFR).[14] This pathway is associated with
neuronal development and synaptic plasticity.[13]
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Caption: PI3K/Akt and MAPK/ERK signaling pathways associated with opioid receptor
activation.

Physiological and Pharmacological Functions

The activation of opioid receptors by [Met5]-Enkephalin amide translates into a range of
physiological effects throughout the central and peripheral nervous systems.[3]

» Analgesia and Nociception: As an opioid agonist, its primary function is pain modulation.[3] It
inhibits the transmission of pain signals in the spinal cord's dorsal horn and periaqueductal
gray matter.[2][15] By acting on presynaptic terminals of nociceptive fibers, it reduces the
release of excitatory neurotransmitters like substance P.[3]
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o Gastrointestinal Regulation: [Met5]-Enkephalin inhibits gastrointestinal muscle contractility,
which slows motility and gastric emptying.[1] It has been shown to inhibit pelvic nerve-
evoked contractions of the cat distal colon via &-opioid receptors.[6][7]

o Neuromodulation: In the central nervous system, it acts as a neurotransmitter or
neuromodulator, influencing mood, emotional responses, and reward pathways.[1][3]
Activation of y-opioid receptors in the ventral tegmental area can lead to the activation of
dopamine neurons, a process implicated in reward signaling.[16]

e Cardiovascular Effects: Studies in anesthetized rabbits have shown that [Met5]-enkephalin
can decrease blood pressure and heart rate, partly due to a vasodilatory effect in skeletal
muscle that is antagonized by naloxone.[17] Furthermore, it has been implicated in
cardioprotection against ischemic injury through complex signaling involving EGFR
transactivation and activation of PI3K and MAPK pathways.[14]

e Immune Modulation and Growth Regulation: [Met5]-Enkephalin can enhance immune
system function through receptors on leukocytes and also acts as a growth factor in various
cell types via the Opioid Growth Factor Receptor (OGFR).[4][18]

Key Experimental Protocols

Characterizing the function of [Met5]-Enkephalin amide involves a suite of in vitro and in vivo
assays.

Radioligand Receptor Binding Assay

This assay quantifies the affinity of a ligand for a specific receptor by measuring the
displacement of a radiolabeled ligand.

Methodology:

 Membrane Preparation: Cell membranes from tissues or cultured cells stably expressing the
opioid receptor of interest (e.g., MOR, DOR) are prepared by homogenization and
centrifugation.[19][20]

o Assay Incubation: Membranes are incubated in an assay buffer with a fixed concentration of
a radiolabeled opioid ligand (e.g., [FH][DAMGO for MOR, [BH]DPDPE for DOR) and varying
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concentrations of the unlabeled test compound ([Met5]-Enkephalin amide).[19]

Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating
bound from unbound radioligand. Filters are washed with ice-cold buffer to remove non-
specifically bound radioactivity.[19]

Quantification: The radioactivity retained on the filters is measured using liquid scintillation
spectroscopy.[19]

Data Analysis: Non-linear regression analysis is used to fit the competition binding data and
determine the ICso (concentration of test compound that inhibits 50% of specific binding).
The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.[19]
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Caption: Workflow for a radioligand receptor binding assay.
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[*>*S]GTPyYS Functional Assay

This functional assay measures G-protein activation following receptor agonism. It relies on the
binding of the non-hydrolyzable GTP analog, [3°*S]GTPyS, to the Ga subunit upon receptor
activation.[21][22]

Methodology:

Membrane Preparation: As with the binding assay, purified cell membranes expressing the
receptor of interest are used.[20]

e Assay Incubation: Membranes are incubated at 25-30°C in an assay buffer containing GDP,
[3*S]GTPYS, and varying concentrations of the agonist ([Met5]-Enkephalin amide).[20][23]
Basal binding is determined in the absence of the agonist, and non-specific binding is
measured in the presence of excess unlabeled GTPyS.[20]

e Separation: The reaction is terminated by rapid filtration over glass fiber filters.[20]

e Quantification: The amount of [**S]GTPyS bound to the Ga proteins retained on the filter is
quantified by scintillation counting.[19]

o Data Analysis: The agonist-stimulated increase in [3°*S]GTPyS binding is analyzed using non-
linear regression to determine the ECso (potency) and Emax (efficacy) values.[19]
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Caption: Workflow for a [3>*S]GTPyS functional binding assay.

In Vivo Antinociception Assay (Hot Plate Test)

This assay assesses the central analgesic activity of a compound in animal models. The hot
plate test measures the reaction time of an animal to a thermal stimulus, which is a
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supraspinally integrated response.[24][25]
Methodology:

» Animal Acclimatization: Rodents (e.g., mice or rats) are acclimatized to the testing
environment.

o Baseline Measurement: Each animal is placed on a hot plate maintained at a constant
temperature (e.g., 55 = 0.5°C). The latency to a nociceptive response (e.g., paw licking,
jumping) is recorded as the baseline. A cut-off time (e.g., 30-45 seconds) is used to prevent
tissue damage.

o Compound Administration: Animals are treated with the vehicle control, a reference
analgesic (e.g., morphine), or [Met5]-Enkephalin amide via an appropriate route (e.g.,
intracerebroventricular injection, due to poor blood-brain barrier penetration of peptides).[2]

o Post-treatment Measurement: At specific time points after administration, the animals are re-
tested on the hot plate, and the response latency is recorded.

o Data Analysis: The analgesic effect is often expressed as the Maximum Possible Effect
(%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time -
Baseline latency)] x 100.

Conclusion

[Met5]-Enkephalin amide is a crucial endogenous opioid peptide agonist with high affinity and
functional activity at - and p-opioid receptors. Its primary function is to modulate neuronal
activity, resulting in significant physiological effects including analgesia, regulation of
gastrointestinal motility, and cardiovascular responses. The underlying mechanism involves
canonical Gi/o-protein signaling that inhibits adenylyl cyclase and modulates key ion channels,
as well as other pathways like PI3K/Akt and MAPK that are implicated in cell survival and
plasticity. A thorough understanding of its multifaceted functions, derived from precise
experimental protocols, is vital for researchers in neuroscience and professionals in drug
development aiming to design novel therapeutics that target the opioid system for pain
management and other neurological disorders.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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